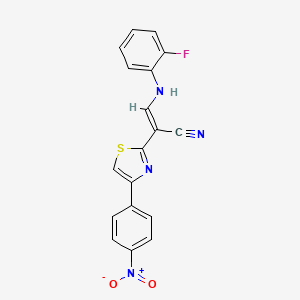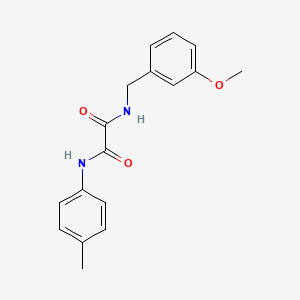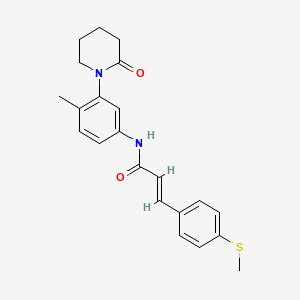
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a cyclopropane ring, a thiadiazole ring, a pyran ring, and a benzoate ester . These functional groups could potentially give the compound a variety of chemical properties and reactivities.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the cyclopropanecarboxamido group might be introduced using a cyclopropane carboxylic acid derivative . The thiadiazole ring could potentially be formed using a thioamide and a nitrile in a ring-closing reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropane and thiadiazole rings are likely to add some rigidity to the structure . The benzoate ester could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. For example, the ester could potentially be hydrolyzed under acidic or basic conditions . The thiadiazole ring might undergo reactions at the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar ester group could influence its solubility in different solvents .科学的研究の応用
Photosynthetic Electron Transport Inhibition
Compounds similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate, specifically pyrazole derivatives, have been studied for their potential as inhibitors of photosynthetic electron transport. This property is significant for its implications in agricultural chemistry and the development of herbicides. One study found that some pyrazole derivatives demonstrated inhibitory properties comparable to commercial herbicides like diuron and hexazinone, suggesting potential applications in controlling undesirable plant growth (Vicentini et al., 2005).
Nitric Oxide Synthase Inhibition
Thiadiazoline and pyrazoline derivatives, which are structurally related to the compound , have shown inhibitory activities against nitric oxide synthase (NOS). These findings are relevant in medical research, particularly concerning conditions where nitric oxide plays a critical role. The synthesis of such compounds and their potential as NOS inhibitors offers a path for developing new therapeutic agents (Arias et al., 2018).
Antimicrobial Properties
Certain thiadiazole and pyrazole derivatives have been evaluated for their antimicrobial activity. The structural similarity to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate suggests potential applications in developing new antimicrobial agents. These compounds could be effective against a range of microbial pathogens, providing valuable insights for pharmaceutical research (Eldin, 1999).
Antioxidant and Anticancer Properties
Triazolo-thiadiazoles, closely related to the compound , have been studied for their antioxidant properties and potential as anticancer agents. Their cytotoxic effects on certain cancer cell lines, such as HepG2, have been documented, indicating a possible role in cancer therapy (Sunil et al., 2010).
Anti-Inflammatory and Analgesic Activities
Thiadiazole pyrazolene derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. Some compounds within this class have shown significant activity, which may guide the development of new treatments for inflammatory and pain-related conditions (Kumar, 2022).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O6S2/c1-2-3-10-30-16-8-6-15(7-9-16)21(29)32-19-12-31-17(11-18(19)27)13-33-23-26-25-22(34-23)24-20(28)14-4-5-14/h6-9,11-12,14H,2-5,10,13H2,1H3,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVCRLNRQUSVKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,4S)-1-benzyl-4-methoxypyrrolidin-2-yl]methanamine](/img/structure/B2711648.png)


![N-[1-(5-Bromopyrimidin-2-yl)cyclobutyl]prop-2-enamide](/img/structure/B2711654.png)

![6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2711659.png)



![5-[(Piperidin-4-yl)methyl]imidazolidine-2,4-dione hydrochloride](/img/structure/B2711664.png)
![4-[(4-Acetylpiperazin-1-yl)carbonyl]phenol](/img/structure/B2711665.png)


![6-(tert-butylthio)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2711670.png)